molecular formula C9H12N2O2 B2722356 Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 132255-61-9

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B2722356
CAS No.: 132255-61-9
M. Wt: 180.207
InChI Key: QCWDPHWDAIONOF-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two principal synthetic routes for preparing derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine .

    Route A: This involves the hydrogenation of pyrazolo[1,5-A]pyridines. The starting materials, pyrazolo[1,5-A]pyridines, are subjected to hydrogenation under specific conditions to yield the desired tetrahydropyrazolo[1,5-A]pyridine derivatives.

    Route B: This involves the pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives. This method is more complex and involves multiple steps, including the formation of intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield fully saturated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the carboxylate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used as a scaffold in drug design, particularly in the development of new therapeutic agents.

    Industry: The compound finds applications in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific derivatives and their intended applications.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-A]pyrimidine: This compound shares a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.

    Indole Derivatives: These compounds also feature a fused ring system and are known for their biological activities.

Uniqueness

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate is unique due to its specific ring structure and the presence of a carboxylate group, which can be modified to enhance its chemical and biological properties. This makes it a versatile scaffold in drug design and other applications.

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)7-6-10-11-5-3-2-4-8(7)11/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWDPHWDAIONOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCN2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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